4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile
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Overview
Description
4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile is a complex organic compound characterized by the presence of a pyridine ring, a piperazine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-pyridin-4-ylpiperazine with 3-bromopropoxybenzene under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Similar structure with a pyridine and piperazine ring.
1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea: Contains a piperazine ring and a pyridine ring but with different functional groups.
Uniqueness
4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[4-[3-(4-pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile |
InChI |
InChI=1S/C25H26N4O/c26-20-21-2-4-22(5-3-21)23-6-8-25(9-7-23)30-19-1-14-28-15-17-29(18-16-28)24-10-12-27-13-11-24/h2-13H,1,14-19H2 |
InChI Key |
MROYQSNDBHFVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C4=CC=NC=C4 |
Origin of Product |
United States |
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